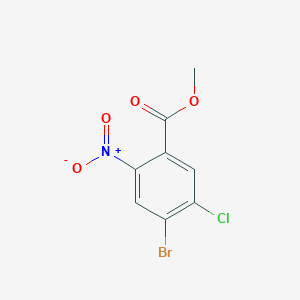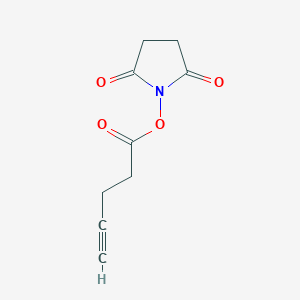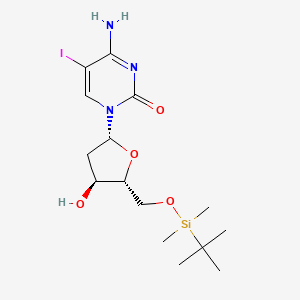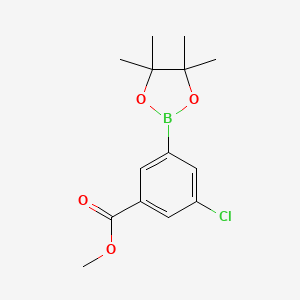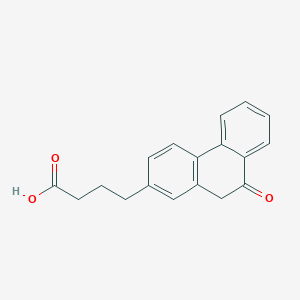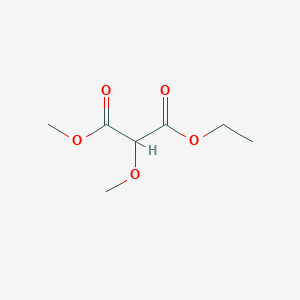![molecular formula C8H17NS B1425372 [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine CAS No. 1339109-16-8](/img/structure/B1425372.png)
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine
Vue d'ensemble
Description
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine: is an organic compound with the molecular formula C₈H₁₇NS . It is characterized by the presence of a cyclopropyl group, an ethylthio group, and a methylamine group. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Ethylthio Group: The ethylthio group can be added via a nucleophilic substitution reaction, where an ethylthiol reacts with an appropriate leaving group.
Attachment of the Methylamine Group:
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine can undergo oxidation reactions, where the sulfur atom in the ethylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the cyclopropyl group can be reduced to form linear alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamine can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, alcohols, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Linear alkanes.
Substitution: Various substituted amines
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is used to study the effects of cyclopropyl and ethylthio groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications .
Mécanisme D'action
The mechanism of action of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the target molecule, leading to changes in its conformation and activity. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The methylamine group can form ionic interactions with negatively charged residues on the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-Cyclopropyl-2-(methylthio)ethyl]methylamine: Similar structure but with a methylthio group instead of an ethylthio group.
[1-Cyclopropyl-2-(ethylthio)ethyl]ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
[1-Cyclopropyl-2-(ethylthio)ethyl]propylamine: Similar structure but with a propylamine group instead of a methylamine group
Uniqueness
The uniqueness of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine lies in its combination of a cyclopropyl group, an ethylthio group, and a methylamine group. This specific combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
1-cyclopropyl-2-ethylsulfanyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-6-8(9-2)7-4-5-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSKUNNVUGXIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


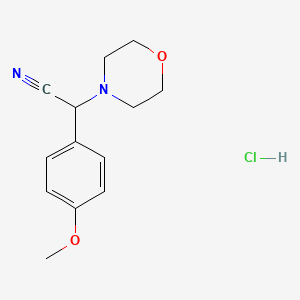



![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
